N,N-Dibenzyl-4-(benzyloxy)aniline
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Overview
Description
N,N-Dibenzyl-4-(benzyloxy)aniline: is a chemical compound that consists of an aniline core with two benzyl groups attached to the nitrogen atom and a benzyloxy group attached to the para position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One method to synthesize N,N-Dibenzyl-4-(benzyloxy)aniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-4-(benzyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: N,N-Dibenzyl-4-(benzyloxy)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of biological processes at the molecular level .
Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it an ideal candidate for various industrial applications .
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-4-(benzyloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The benzyloxy group enhances the compound’s ability to interact with hydrophobic pockets within the target molecules, while the benzyl groups provide additional binding interactions .
Comparison with Similar Compounds
N,N-Dibenzylaniline: Similar structure but lacks the benzyloxy group.
4-(Benzyloxy)aniline: Similar structure but lacks the dibenzyl groups.
Dibenzylamine: Lacks the aniline core and benzyloxy group
Uniqueness: N,N-Dibenzyl-4-(benzyloxy)aniline is unique due to the presence of both the benzyloxy and dibenzyl groups, which provide enhanced reactivity and binding interactions compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62881-53-2 |
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Molecular Formula |
C27H25NO |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-phenylmethoxyaniline |
InChI |
InChI=1S/C27H25NO/c1-4-10-23(11-5-1)20-28(21-24-12-6-2-7-13-24)26-16-18-27(19-17-26)29-22-25-14-8-3-9-15-25/h1-19H,20-22H2 |
InChI Key |
LAZTWZDKSZNKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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